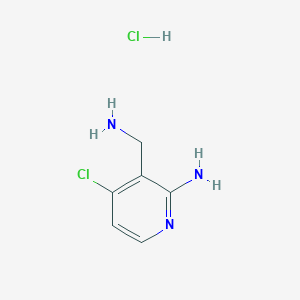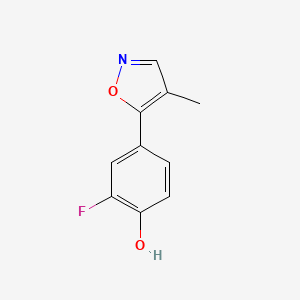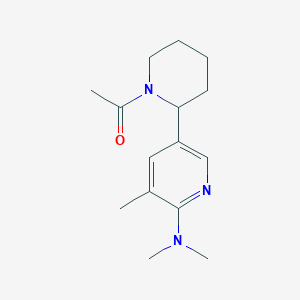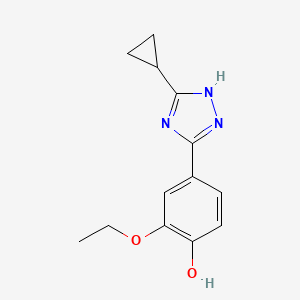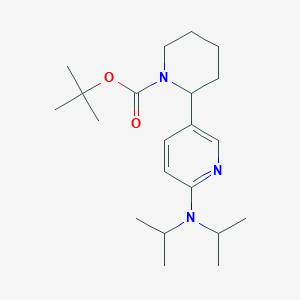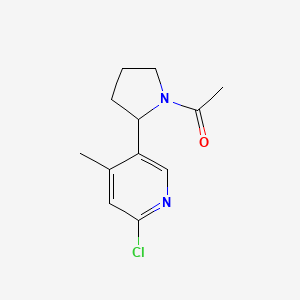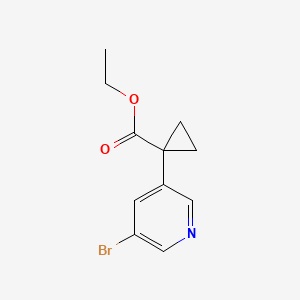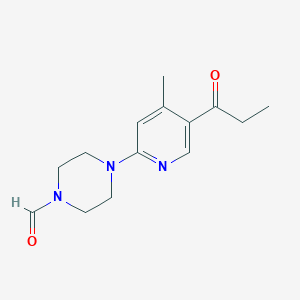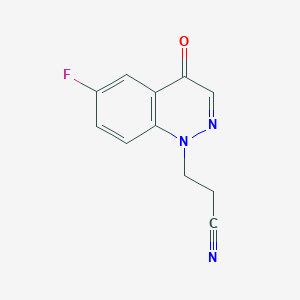
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated amines.
Substitution: Various substituted cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-4-oxocinnoline: Lacks the propanenitrile group.
4-Oxocinnoline: Lacks both the fluoro and propanenitrile groups.
3-(4-Oxocinnolin-1(4H)-yl)propanenitrile: Lacks the fluoro group.
Uniqueness
The presence of both the fluoro and nitrile groups in 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may confer unique properties, such as enhanced reactivity or specific binding interactions, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C11H8FN3O |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2 |
InChI-Schlüssel |
DFPSTXWSTYOSNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


